4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Overview
Description
®-Azelastine N-Oxide (Mixture of Diastereomers) is a derivative of azelastine, a potent antihistamine used to treat allergic rhinitis and conjunctivitis. The N-oxide form of azelastine is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the azelastine molecule, resulting in a mixture of diastereomers. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine N-Oxide typically involves the oxidation of azelastine using oxidizing agents such as hydrogen peroxide or peroxyacids. The reaction conditions often include:
Oxidizing Agent: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of ®-Azelastine N-Oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-Azelastine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent azelastine compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Higher oxidized forms of azelastine
Reduction: Azelastine
Substitution: Various substituted azelastine derivatives
Scientific Research Applications
®-Azelastine N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential enhanced antihistamine activity and reduced side effects compared to azelastine.
Medicine: Explored for its potential use in treating allergic conditions with improved efficacy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-Azelastine N-Oxide involves its interaction with histamine receptors, particularly the H1 receptor. The N-oxide group may enhance the binding affinity and selectivity of the compound, leading to more effective inhibition of histamine-induced allergic responses. The molecular pathways involved include the blockade of histamine receptors and the subsequent prevention of allergic symptoms such as itching, sneezing, and inflammation.
Comparison with Similar Compounds
Azelastine: The parent compound, used as an antihistamine.
Levocetirizine: Another antihistamine with a similar mechanism of action.
Cetirizine: A widely used antihistamine with comparable efficacy.
Comparison: ®-Azelastine N-Oxide is unique due to the presence of the N-oxide group, which may confer enhanced pharmacological properties. Compared to azelastine, ®-Azelastine N-Oxide may exhibit improved binding affinity to histamine receptors and potentially reduced side effects. Its diastereomeric nature also allows for the study of stereochemical effects on biological activity, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-QOBPCVTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-18-2 | |
Record name | (R)-Azelastine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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